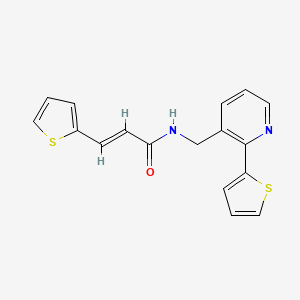![molecular formula C24H23N3O2S2 B2855171 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 1260920-32-8](/img/structure/B2855171.png)
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thieno[3,2-d]pyrimidine derivative, which is a class of compounds known for their wide range of biological activities . It also contains a sulfanyl group attached to an acetamide moiety, which could contribute to its reactivity and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound, based on its IUPAC name, includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . This core is substituted with a sulfanyl group linked to an acetamide moiety, and a 3,5-dimethylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electrophilic and nucleophilic centers present in its structure. The sulfanyl group could potentially undergo oxidation reactions, and the acetamide moiety could participate in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The thiophene moiety present in the compound is known for its effectiveness in anticancer drugs. Thiophene derivatives have been reported to possess anti-mitotic and kinases inhibiting properties, which are crucial in the development of anticancer therapies . The specific structure of this compound could be explored for its potential to inhibit cancer cell growth and proliferation.
Anti-Inflammatory Properties
Compounds containing thiophene have been identified as having significant anti-inflammatory effects. This is particularly relevant in the treatment of chronic inflammatory diseases . The compound could be synthesized and tested for its efficacy in reducing inflammation in various disease models.
Antimicrobial and Antifungal Uses
Thiophene derivatives are also known to exhibit antimicrobial and antifungal activities . This compound could be valuable in the development of new antibiotics or antifungal medications, addressing the growing concern of antibiotic resistance.
Kinase Inhibition
Kinases are enzymes that play a pivotal role in various cellular processes. Inhibiting specific kinases is a strategy used in targeted cancer therapies. The compound’s structure suggests it could be a candidate for kinase inhibition, which may lead to the development of new targeted therapies .
Material Science Applications
The unique properties of thiophene derivatives extend beyond medicinal chemistry into material science. They can act as metal complexing agents, which could be useful in creating new materials with specific electronic or optical properties .
Development of Insecticides
Thiophene compounds have been utilized in the development of insecticides. The compound “F6609-2348” might be investigated for its potential use in pest control, offering a possibly safer alternative to current chemical insecticides .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-17-5-7-18(8-6-17)25-21(28)14-31-24-26-20-9-10-30-22(20)23(29)27(24)19-12-15(2)11-16(3)13-19/h5-13H,4,14H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYJRKALDYSYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

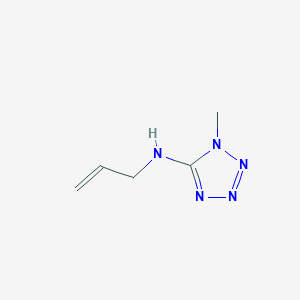
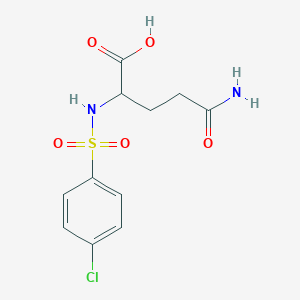
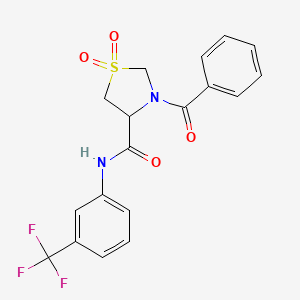
![1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2855094.png)


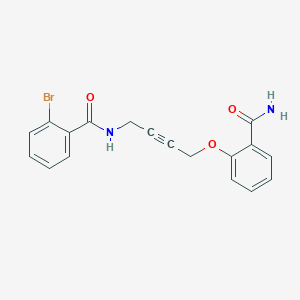
![N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855104.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2855105.png)

![5,5,7,7-Tetramethyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2855110.png)
